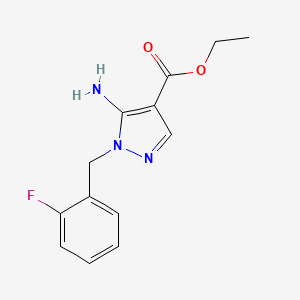

ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate

Description

Pyrazole-based compounds are renowned for their diverse biological activities, including kinase inhibition, antimicrobial properties, and antineoplastic effects . The 2-fluorobenzyl substituent in this compound introduces unique electronic and steric properties, distinguishing it from analogs with varying substituents. This article provides a systematic comparison with structurally related pyrazole derivatives, focusing on synthesis, physicochemical properties, and biological relevance.

Properties

IUPAC Name |

ethyl 5-amino-1-[(2-fluorophenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O2/c1-2-19-13(18)10-7-16-17(12(10)15)8-9-5-3-4-6-11(9)14/h3-7H,2,8,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADHFSVODRHBSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)CC2=CC=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569376 | |

| Record name | Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137278-69-4 | |

| Record name | Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with 2-fluorobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole ring attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 2-fluorobenzyl group in the target compound introduces ortho-substitution, which may enhance steric hindrance compared to the para-substituted 4-fluorophenyl analog .

- Bulkiness : The naphthalen-2-yl group and hydroxyethyl chain introduce greater steric bulk, which could impact solubility and biological target binding.

Physicochemical Properties

Biological Activity

Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate, a compound with the molecular formula C13H14FN3O2, has garnered attention in pharmacological research due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a pyrazole ring, which is known for its role in various biological activities. The synthesis typically involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. For instance, it demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Activity

The compound has also been investigated for anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In various animal models, this compound exhibited significant reduction in paw edema, indicating its potential as an anti-inflammatory agent .

Anticancer Potential

Emerging data suggest that this compound may possess anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including HeLa and HCT116 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer therapeutic .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation.

- Cell Signaling Pathways : It may modulate signaling pathways related to cell survival and apoptosis, particularly in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Anti-inflammatory Efficacy : In a carrageenan-induced rat paw edema model, administration of the compound resulted in a significant reduction in inflammation compared to control groups. Histopathological analysis revealed minimal gastrointestinal toxicity, suggesting a favorable safety profile .

- Anticancer Activity : A study focusing on various pyrazole derivatives found that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Values (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Anti-inflammatory, Anticancer | 0.034 - 0.052 | High |

| Ethyl 5-amino-1-methylpyrazole-4-carboxylate | Moderate anti-inflammatory | 0.050 - 0.070 | Moderate |

| Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate | Antimicrobial | 0.020 - 0.040 | Low |

Q & A

Q. What are the established synthetic routes for ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting ethyl 2-cyano-3-ethoxyacrylate with 2-fluorobenzyl hydrazine derivatives under reflux conditions in ethanol or acetonitrile . Alternative routes utilize precursors like ethyl acetoacetate and DMF-DMA (dimethylformamide dimethyl acetal) with substituted hydrazines, followed by hydrolysis and functionalization . Key steps include pH control (basic conditions for hydrolysis) and purification via recrystallization (methanol/water) or column chromatography (hexane/ethyl acetate gradients) .

Q. How is the compound structurally characterized in academic research?

Structural elucidation employs:

- Spectroscopy :

- X-ray crystallography : Single-crystal structures (e.g., triclinic space group P1 with a = 5.36 Å, b = 8.62 Å) are solved using SHELX software and visualized via ORTEP-3. Key bond angles (C-N-C ~120°) and torsion angles confirm pyrazole ring planarity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature : Reflux in acetonitrile (7–12 hours) maximizes cyclization efficiency .

- Catalysts : Pd/C (10%) in ethanol enhances nitro-group reduction during functionalization .

- Purification : Gradient column chromatography (hexane:EtOAc 8:2 to 6:4) removes byproducts like unreacted hydrazines. Recrystallization in methanol/water achieves >97% purity .

- Monitoring : LC-MS (e.g., m/z 316 [M+H]⁺) tracks intermediate formation .

Q. How are contradictions in spectral or crystallographic data resolved?

- Data validation : Cross-check experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G** level) .

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine diffraction data with overlapping lattices .

- Dynamic effects : Variable-temperature NMR (e.g., 150–300 K) identifies conformational flexibility in the fluorobenzyl group .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., fungal cytochrome P450 or Keap1 for anticancer activity) .

- DFT calculations : HOMO-LUMO gaps (~4.5 eV) predict reactivity, while Mulliken charges highlight nucleophilic sites (e.g., pyrazole-NH₂) .

- MD simulations : AMBER force fields assess stability in solvent (e.g., water/DMSO mixtures) over 100-ns trajectories .

Q. How is the compound’s bioactivity evaluated in antifungal or antitumor assays?

- Antifungal : MIC (minimum inhibitory concentration) tests against Candida albicans (e.g., 0.5–128 µg/mL) in RPMI-1640 medium .

- Antitumor : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values. SAR modifications (e.g., replacing ethyl ester with carboxamide) enhance potency .

- Mechanistic studies : Flow cytometry (Annexin V/PI staining) confirms apoptosis induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.